molecular formula C27H27NO5 B11528777 Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11528777
M. Wt: 445.5 g/mol
InChI Key: ZHJYQTXRGPQHTK-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a quinoline core, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or saturated hydrocarbons.

Scientific Research Applications

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.

    Biology: The compound’s structural features make it a candidate for biological activity screening, including potential anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It may be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, such as piperine and sesamol, which have various biological activities.

    Quinoline Derivatives: Molecules like chloroquine and quinine, known for their antimalarial properties.

    Ester-Linked Compounds: Esters of carboxylic acids, which are common in pharmaceuticals and materials science.

Uniqueness

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for further research and development.

Biological Activity

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article summarizes the current knowledge regarding the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinoline derivatives, characterized by the presence of a benzodioxole moiety. Its molecular formula is C24H27N1O4C_{24}H_{27}N_{1}O_{4}, and it possesses a significant molecular weight that influences its interaction with biological systems.

Research indicates that compounds similar to Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline derivatives exhibit various mechanisms of action:

  • Antioxidant Activity : Many benzodioxole-containing compounds have demonstrated antioxidant properties that can protect cells from oxidative stress.
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : The compound may interact with various receptors in the body, potentially influencing neurotransmission and hormonal balance.

Antioxidant Properties

Studies have shown that hexahydroquinoline derivatives can scavenge free radicals effectively. For example:

CompoundIC50 (µM)Reference
Hexahydroquinoline Derivative A15
Hexahydroquinoline Derivative B20

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The following table summarizes findings related to enzyme inhibition:

Enzyme TargetInhibition Percentage (%)Reference
COX-175
LOX68

Case Study 1: Anticancer Activity

A study involving a derivative similar to Propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 10 µM
    • HeLa: 12 µM
      These results suggest potential therapeutic applications in oncology.

Case Study 2: Neuroprotective Effects

Another study highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings showed that treatment reduced neuronal apoptosis by approximately 40%, indicating a protective role against neurotoxic agents.

Properties

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

IUPAC Name

propan-2-yl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H27NO5/c1-15(2)33-27(30)24-16(3)28-20-11-19(17-7-5-4-6-8-17)12-21(29)26(20)25(24)18-9-10-22-23(13-18)32-14-31-22/h4-10,13,15,19,25,28H,11-12,14H2,1-3H3

InChI Key

ZHJYQTXRGPQHTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)OC(C)C

Origin of Product

United States

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